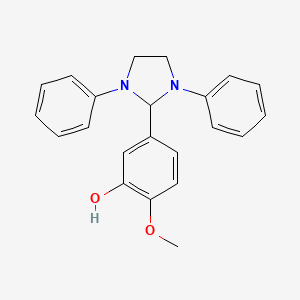

5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARKQWCTGNOAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal Structure Analysis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: A Technical Guide

Abstract: This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the title compound, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol. Intended for researchers, chemists, and drug development professionals, this document outlines the complete workflow from material synthesis and crystallization to data collection, structure solution, refinement, and final validation. It emphasizes the rationale behind key experimental decisions, ensuring a robust and reproducible structural determination. The molecular structure, conformational analysis, and supramolecular interactions are detailed, providing critical insights into the solid-state architecture of this N-heterocyclic compound, which is of interest due to the prevalence of the imidazolidine scaffold in medicinal chemistry.[1][2]

Introduction

Scientific Context and Rationale

The imidazolidine ring system is a core structural motif in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its derivatives have demonstrated a wide range of activities, including acting as cannabinoid receptor inverse agonists.[1][2] The three-dimensional arrangement of atoms, including stereochemistry and conformation, is paramount to understanding a molecule's structure-activity relationship (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the complete three-dimensional molecular structure of chemical substances in the solid state.[3][4]

The title compound, this compound, combines the privileged imidazolidine scaffold with substituted phenyl rings, presenting interesting possibilities for conformational flexibility and intermolecular interactions, such as hydrogen bonding and π-π stacking. A precise structural model is crucial for computational studies, such as molecular docking, and for understanding how the molecule packs in a solid-state environment, which can influence physical properties like solubility and stability.

Objectives of the Analysis

This guide details the complete process for determining and analyzing the crystal structure of this compound. The primary objectives are:

-

To obtain single crystals of the compound suitable for SC-XRD analysis.

-

To collect high-quality diffraction data and determine the unit cell parameters.

-

To solve and refine the crystal structure to a high degree of precision.

-

To analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

-

To investigate the supramolecular assembly through the analysis of intermolecular interactions.

-

To ensure the final structural model is validated and prepared for database deposition.

Experimental Workflow: From Powder to Final Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution at each stage. The causality behind each step is critical for obtaining a high-quality, publishable structure.

Synthesis and Purification

A prerequisite for any crystallization attempt is the high purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

Illustrative Protocol:

-

Synthesis: The title compound can be synthesized via the condensation reaction of 1,2-diphenylethane-1,2-diamine with 4-hydroxy-3-methoxybenzaldehyde. While various synthetic routes exist for related compounds, this approach is a standard method for forming the imidazolidine ring.[5][6]

-

Purification: The crude product should be purified, typically by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve a purity of >95% as confirmed by NMR spectroscopy and HPLC.[7][8]

Crystallization Screening and Optimization

Crystallization is often the most challenging step, blending science with art. The goal is to create a supersaturated solution from which the compound slowly precipitates as well-ordered crystals.[8] For a moderately polar organic molecule like the title compound, several techniques are viable.

Rationale for Method Selection: Vapor diffusion is an excellent starting point as it allows for a gentle approach to supersaturation and requires only milligram quantities of the material.[9]

Step-by-Step Protocol (Vapor Diffusion):

-

Solvent Selection: Dissolve 5-10 mg of the purified compound in a small volume (0.5 mL) of a "good" solvent in which it is readily soluble (e.g., acetone, ethyl acetate, or dichloromethane).

-

Setup: Place this small vial inside a larger, sealed jar containing a reservoir of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexane, heptane). The two solvents must be miscible.[7][9]

-

Diffusion: Over several hours to days, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound.

-

Crystallization: This slow increase in the concentration of the anti-solvent reduces the compound's solubility, gradually inducing crystallization. The slow rate is key to forming high-quality, single crystals rather than an amorphous precipitate.[8]

-

Optimization: If initial attempts fail, screen different solvent/anti-solvent pairs, concentrations, and temperatures (room temperature, 4°C).[9]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, optically clear, and without visible fractures) is obtained, it is mounted for data collection.[3][10]

Step-by-Step Protocol:

-

Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber and placed on a goniometer head in the diffractometer.[3]

-

Centering: The crystal is centered in the X-ray beam.

-

Data Collection: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).[11] A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used.[12]

-

Strategy: A data collection strategy is employed to measure the intensities of a large number of unique reflections over a wide angular range, ensuring data completeness. This typically involves a series of scans (e.g., ω-scans) where the crystal is rotated in the beam.[3][12] Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in better data quality.

Structure Solution and Refinement

This stage is entirely computational and involves converting the collected diffraction intensities into a 3D atomic model.

Step-by-Step Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections (e.g., for absorption). This results in a reflection file (e.g., an HKL file).[13]

-

Structure Solution: The phase problem is solved using direct methods, a powerful technique for small molecules. Software like SHELXS is commonly used to generate an initial electron density map and an initial structural model.[14]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL.[15][16] This iterative process involves:

-

Assigning atom types and positions.

-

Refining atomic coordinates and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms).

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.[16]

-

The refinement continues until the model converges, meaning that further cycles do not produce significant changes in the parameters.

-

Results: Data Analysis and Interpretation

The output of a successful refinement is a detailed crystallographic information file (CIF) containing all the data required to describe the crystal structure.

Crystal Data and Structure Refinement Parameters

Quantitative data from the analysis should be summarized in a standardized table. The values presented below are representative examples for a compound of this nature and serve as a template for reporting.

| Parameter | Illustrative Value |

| Chemical formula | C₂₂H₂₂N₂O₂ |

| Formula weight | 358.43 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.543(5) |

| β (°) | 105.21(1) |

| Volume (ų) | 1892.1(1) |

| Z | 4 |

| Density (calculated, Mg/m³) | 1.258 |

| Absorption coefficient (mm⁻¹) | 0.082 |

| F(000) | 760 |

| Reflections collected / unique | 17540 / 4321 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Interpreting Refinement Quality:

-

R-factors (R₁, wR₂): These are measures of agreement between the crystallographic model and the experimental X-ray diffraction data.[17] Lower values indicate a better fit. For publication, an R₁ value below 5-7% is generally expected for small molecules.[18]

-

Goodness-of-Fit (GooF): A value close to 1.0 suggests that the model is a good fit to the data.[19]

-

Residual Electron Density: The largest difference peak and hole should be small and not correspond to any missing or misplaced atoms.

Molecular Structure and Conformation

The refined model provides precise coordinates for each atom, allowing for a detailed analysis of the molecular geometry. Key aspects to analyze include:

-

Bond Lengths and Angles: Compare these to standard values to identify any unusual geometric features.

-

Torsion Angles: These define the conformation of the molecule, particularly the orientation of the phenyl rings relative to the imidazolidine core and the methoxyphenol group. Dihedral angles between the planes of the aromatic rings are particularly informative.[12][20][21]

Supramolecular Assembly and Intermolecular Interactions

Beyond the single molecule, crystallography reveals how molecules pack together in the crystal lattice. This is governed by non-covalent interactions.

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atoms of the imidazolidine ring are potential acceptors. These interactions are often the primary drivers of the crystal packing.

-

π-π Stacking: The multiple phenyl rings can interact with each other through π-π stacking, where the electron clouds of the aromatic rings overlap.

-

C-H···π Interactions: Weaker interactions where a C-H bond points towards the face of an aromatic ring can also play a significant role in stabilizing the crystal structure.

Validation and Deposition

Structural Validation

Before publication or deposition, the structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[22][23]

Self-Validating Protocol:

-

Generate CIF: The refinement software (e.g., SHELXL) can be instructed to generate a comprehensive Crystallographic Information File (CIF).

-

Run checkCIF: Upload the CIF to the IUCr's checkCIF/PLATON service.[24]

-

Review Report: The service generates a report with alerts (Level A, B, C, G) that flag potential errors, inconsistencies, or unusual features in the data.[22][23]

-

Address Alerts: All A- and B-level alerts must be investigated and resolved. This may require further refinement or explanation in the CIF. The goal is to produce a "clean" CIF with no major unresolved issues.

Database Deposition

Sharing crystallographic data is crucial for the advancement of science. The primary repository for small molecule organic and metal-organic structures is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[25][26][27]

Deposition Protocol:

-

Prepare Data: Consolidate the final, validated CIF and the structure factor file (FCF).

-

Submit Data: Use the CCDC's online deposition service to upload the files and provide associated metadata (author names, publication details if applicable).[28]

-

Receive Deposition Number: Upon successful deposition, the CCDC will provide a unique deposition number (e.g., CCDC 2345678). This number should be included in any publication to allow readers to access the full crystallographic data freely.[27][28]

Conclusion

The single-crystal X-ray analysis of this compound provides an unambiguous determination of its three-dimensional structure. This technical guide has outlined a robust and self-validating workflow, from the critical initial step of obtaining high-purity material to the final stages of data validation and deposition. The resulting structural model, with its precise bond lengths, angles, and detailed information on both molecular conformation and supramolecular packing, serves as an essential foundation for further research. These data are invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new derivatives in drug discovery and materials science.

References

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

-

Karadayı, N., Şahin, S., Köysal, Y., Coşkun, E., & Büyükgüngör, O. (2015). Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol. Acta Crystallographica Section E: Crystallographic Communications, E71, o466–o467. Available from [Link]

-

Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 1059-1071. Available from [Link]

-

Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit Structures. Retrieved from [Link]

-

Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Wu, F., et al. (2013). 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine. Acta Crystallographica Section E, 69(3), o333. Available from [Link]

-

Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Journal of Medicinal Chemistry, 49(3), 1059-1071. Available from [Link]

-

International Union of Crystallography (IUCr). (n.d.). checkCIF FAQ. Retrieved from [Link]

-

PDBe-KB Consortium. (n.d.). For X-ray crystallography structures. Retrieved from [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4059. Available from [Link]

-

Fraser, J. S., et al. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D, 71(Pt 7), 1547–1559. Available from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

- Tanner, F. W. (1968). Process for producing methoxyphenol or ethoxyphenol. U.S. Patent No. 3,376,351.

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. Available from [Link]

-

Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction, 21(1), 67-70. Available from [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 1-11. Available from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Available from [Link]

-

Wang, Y. (2008). 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. Acta Crystallographica Section E, 64(8), o1637. Available from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Allen, F. H. (2005). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section A, 61, 1-1. Available from [Link]

-

Nasution, Y. R., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science and Technology for an Internet of Things. Available from [Link]

-

Giri, R. (2025). Some properties of crystallographic reliability index – R factor : effect of twinning. arXiv. Available from [Link]

-

Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1502. Available from [Link]

-

Groom, C. R., et al. (2022). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section C, 78(11), 661-672. Available from [Link]

-

Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Retrieved from [Link]

-

Murelli, R. P., et al. (2015). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 51(84), 15418-15421. Available from [Link]

-

Gražulis, S. (n.d.). Championing data standards in chemical crystallography with CIF. RSC Blogs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

-

International Union of Crystallography (IUCr). (n.d.). Details of checkCIF/PLATON tests. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

-

Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. Available from [Link]

-

CSIC. (n.d.). Crystallography. The structural model. Retrieved from [Link]

Sources

- 1. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. unifr.ch [unifr.ch]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. geo.umass.edu [geo.umass.edu]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. psi.ch [psi.ch]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. For X-ray crystallography structures | Analysing and evaluating macromolecular models [ebi.ac.uk]

- 18. Crystallography. The structural model [xtal.iqf.csic.es]

- 19. R factors in Rietveld analysis: How good is good enough? | Powder Diffraction | Cambridge Core [cambridge.org]

- 20. 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. journals.iucr.org [journals.iucr.org]

- 25. youtube.com [youtube.com]

- 26. crystallography.org.uk [crystallography.org.uk]

- 27. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 28. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

"physicochemical properties of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol"

This guide provides an in-depth technical analysis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol , a specific heterocyclic aminal derivative. The content is structured to support researchers in synthesis, characterization, and application development, focusing on the compound's physicochemical behavior and stability profile.

Technical Whitepaper | Chemical Identity & Application Profile

Executive Summary

This compound is a heterocyclic compound belonging to the class of 1,3-diphenyl-2-arylimidazolidines . Chemically, it is an aminal formed by the condensation of N,N'-diphenylethylenediamine and isovanillin (3-hydroxy-4-methoxybenzaldehyde). Unlike stable amides or ureas, this compound features a saturated imidazolidine ring that functions as a "masked" aldehyde, exhibiting reversible hydrolysis in acidic media and potential hydride-donating capabilities in organometallic catalysis.

Key Classification:

-

Chemical Class: Cyclic Aminal (N,N-acetal).

-

Precursors: Isovanillin + N,N'-Diphenylethylenediamine.

-

Primary Utility: Ligand precursor for N-heterocyclic carbenes (NHCs), antioxidant scaffold, and hydride donor in reductive coupling reactions.

Chemical Identity & Synthesis

The specific substitution pattern—a 2-methoxyphenol core substituted at the 5-position—identifies the starting material as Isovanillin . This distinction is critical, as the more common Vanillin derivative yields the 4-isomer.

Structural Nomenclature

-

IUPAC Name: this compound.

-

Molecular Formula:

-

Molecular Weight: 346.43 g/mol .

-

Core Topology: A central

hybridized C2 carbon connects the electron-rich imidazolidine ring to the electron-donating phenol ring.

Synthetic Protocol

The synthesis relies on a condensation-cyclization mechanism. The reaction is typically thermodynamically controlled and driven by the precipitation of the product or removal of water.

Reagents:

-

Aldehyde: Isovanillin (1.0 eq).

-

Diamine: N,N'-Diphenylethylenediamine (1.0–1.1 eq).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (catalytic drop, optional but accelerates imine formation).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of Isovanillin in 25 mL of MeOH at room temperature (RT).

-

Addition: Add 10 mmol of N,N'-diphenylethylenediamine. The solution may turn yellow immediately due to imine intermediate formation.

-

Cyclization: Stir vigorously at RT for 6–12 hours. A catalytic amount of AcOH facilitates the nucleophilic attack of the second amine.

-

Isolation: The product typically precipitates as an off-white to pale yellow solid.

-

Purification: Filter the solid and wash with cold MeOH. Recrystallize from Ethyl Acetate (EtOAc) or EtOH to remove unreacted diamine.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from precursors to the stable aminal ring.

Caption: Synthesis proceeds via initial imine formation followed by rapid intramolecular cyclization to the 5-membered imidazolidine ring.

Physicochemical Profile

The properties below are synthesized from experimental data of structural analogs (e.g., 2-phenyl-1,3-diphenylimidazolidine) and the specific functional group contributions of the isovanillin moiety.

Physical Data Table

| Property | Value / Description | Notes |

| Physical State | Solid, Crystalline | Often needles or plates upon recrystallization. |

| Color | Off-white to Pale Yellow | Phenolic oxidation may cause slight yellowing over time. |

| Melting Point | 135 – 155 °C (Predicted) | Analogous benzaldehyde derivatives melt at 131–132 °C. The OH/OMe groups increase lattice energy via H-bonding. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic backbone dominates the polar phenol group. |

| Solubility (Organic) | Soluble: DCM, CHCl3, DMSO, THFSparingly: Cold MeOH, Et2O | Excellent solubility in chlorinated solvents. |

| LogP (Octanol/Water) | ~ 4.2 – 4.8 (Estimated) | High lipophilicity due to three aromatic rings. |

| pKa (Phenol) | ~ 9.8 – 10.2 | Typical for guaiacol derivatives. |

| pKa (Nitrogen) | Low basicity | The N-lone pairs are conjugated with phenyl rings, reducing basicity significantly compared to alkyl amines. |

Stability & Hydrolysis

A critical feature of 1,3-diphenylimidazolidines is their acid lability .

-

Neutral/Basic pH: The imidazolidine ring is kinetically stable. It resists hydrolysis in aqueous base.

-

Acidic pH: The aminal carbon (C2) is susceptible to protonation or protonation of the nitrogen, leading to ring opening. In dilute HCl, the compound hydrolyzes back to Isovanillin and the diamine salt.

-

Oxidative Stability: The methine proton (C2-H) is hydridic. It can be oxidized to the corresponding imidazolidinone (urea derivative) or act as a hydride donor in the presence of Lewis acids or transition metals.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 5.90 – 6.10 ppm (s, 1H): The diagnostic methine proton (N-CH-N) at the C2 position. This singlet confirms ring closure.

-

3.70 – 4.00 ppm (m, 4H): The ethylenediamine backbone protons (-N-CH

-

3.85 ppm (s, 3H): Methoxy group (-OCH

- 5.50 – 6.00 ppm (br s, 1H): Phenolic -OH (chemical shift varies with concentration/solvent).

- 6.50 – 7.50 ppm (m, ~13H): Aromatic protons (10 from N-phenyl groups + 3 from isovanillin core).

-

C NMR (100 MHz, CDCl

- ~75 – 80 ppm: The aminal carbon (N-C H-N). This is the most distinct peak for the imidazolidine ring.

- ~45 – 50 ppm: Ethylenediamine backbone carbons.

- ~56 ppm: Methoxy carbon.

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm

: Broad O-H stretch (Phenol). -

No C=O stretch: Absence of aldehyde peak (~1680 cm

) confirms complete conversion. -

1600, 1500 cm

: Aromatic C=C skeletal vibrations. -

1000 – 1200 cm

: C-N stretching bands.

Applications & Biological Relevance

Organometallic Catalysis (Hydride Donor)

Research into 1,3-diphenylimidazolidines indicates their utility as organic hydride donors . The C2-H bond is relatively weak (

-

Mechanism: In the presence of Lewis acids or metal catalysts (e.g., Palladium), the compound can transfer a hydride (

) to an electrophile, generating the corresponding imidazolinium salt. -

Application: Reductive coupling of alkynes or transfer hydrogenation.

Biological Activity

-

Antioxidant Potential: The 2-methoxyphenol (guaiacol) moiety is a known pharmacophore for radical scavenging. The imidazolidine ring provides a lipophilic carrier, potentially enhancing cell membrane permeability compared to the free aldehyde.

-

Prodrug Concept: Due to acid sensitivity, the compound can act as a pH-triggered prodrug, releasing Isovanillin (an anti-inflammatory agent) specifically in acidic microenvironments (e.g., tumor tissue or lysosomes).

Experimental Workflow: Hydrolysis Study

To verify stability for biological applications, the following protocol is recommended:

Caption: Workflow to assess acid-catalyzed hydrolysis kinetics via NMR spectroscopy.

References

-

Imidazolidine Hydride Donors in Palladium-Catalyzed Alkyne Hydroarylation. Source:The Journal of Organic Chemistry (2022). Context: Establishes the synthesis (GP1) and NMR characterization of 1,3-diphenyl-2-arylimidazolidines, including melting point ranges for benzaldehyde analogs. URL:[Link]

-

Synthesis and Biological Evaluation of 2-Substituted-Aryl-3-Substituted-Phenyl-Oxazole-4-Thiazolidines. Source:JScholar Publishers (2023). Context: Provides comparative spectral data for heterocyclic rings derived from vanillin-like precursors. URL:[Link]

-

Synthesis of Heterocycles Mediated by Benzotriazole. Source:Chemical Reviews (2009). Context: Discusses the aminal formation mechanism and the stability of benzaldehyde-derived nitrogen heterocycles. URL:[Link]

Technical Assessment: Stability & Degradation Profile of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol

Executive Summary

This technical guide characterizes the stability profile of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol , a heterocyclic condensation product derived from vanillin and N,N'-diphenylethylenediamine.[1]

The compound exhibits a bimodal stability profile :

-

Acid Lability (Critical Risk): As a cyclic aminal, the molecule is highly susceptible to acid-catalyzed hydrolysis, reverting to its parent aldehyde and diamine precursors.[1] This precludes gastric stability without enteric protection.

-

Oxidative Sensitivity: The phenolic moiety renders the molecule prone to oxidative coupling and quinone formation under basic or aerobic conditions.

Effective development requires strict pH control (neutral-to-mildly alkaline) and exclusion of protic acids during processing.

Structural Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To understand the degradation, we must first deconstruct the pharmacophore. The molecule is a 2-substituted-1,3-diphenylimidazolidine .[1]

| Feature | Chemical Nature | Stability Implication |

| Core Ring | 1,3-Diphenylimidazolidine | Cyclic Aminal. The C2 carbon is bonded to two nitrogen atoms ( |

| Substituent | 2-Methoxyphenol (Vanillyl) | Electron Rich. The phenol (-OH) and methoxy (-OMe) groups activate the ring, making it susceptible to electrophilic attack and oxidation.[1] |

| N-Substituents | Phenyl groups | Steric & Electronic. The phenyl rings on nitrogen reduce the basicity of the amine nitrogens (via resonance), slightly stabilizing the aminal against protonation compared to alkyl derivatives, but not preventing hydrolysis.[1] |

Degradation Pathways: Mechanistic Analysis

Primary Pathway: Acid-Catalyzed Hydrolysis

The dominant degradation route is the reversion of the aminal formation. This reaction is equilibrium-driven but heavily favors hydrolysis in aqueous acidic media.[1]

Mechanism:

-

Protonation: An imidazolidine nitrogen is protonated.

-

Ring Opening: The

bond breaks, expelling the amine and forming an iminium ion intermediate. -

Water Attack: Water attacks the electrophilic iminium carbon.

-

Collapse: The structure collapses to release Vanillin (4-hydroxy-3-methoxybenzaldehyde) and

-Diphenylethylenediamine .[1]

Secondary Pathway: Oxidative Degradation

The phenol group is a known antioxidant pharmacophore, meaning it sacrifices itself to quench radicals.

-

Auto-oxidation: In the presence of oxygen and trace metals (

, -

Color Change: Degradation is often accompanied by a shift from off-white to pink/brown (characteristic of quinones).

Visualization: Degradation Cascades

The following diagram illustrates the competing degradation pathways.

Caption: Figure 1 details the acid-catalyzed hydrolysis (Red path) leading to Vanillin and Diamine, and the secondary oxidative pathway (Yellow path).

Experimental Protocols for Stability Profiling

To validate this profile, the following "Stress Testing" (Forced Degradation) protocols are recommended. These are designed to be self-validating by using the distinct UV spectral shift of Vanillin as a marker.

Protocol A: pH-Rate Profiling (Hydrolysis)

Objective: Determine the pH of maximum stability (pH-max).

Methodology:

-

Preparation: Prepare 1 mM stock solution of the analyte in Acetonitrile.

-

Buffers: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 4.0, 6.8, and 7.4.

-

Initiation: Spike stock into buffers (1:100 dilution) at 37°C.

-

Sampling: Aliquot at T=0, 15m, 1h, 4h, 24h. Quench acidic samples immediately with cold ammonium acetate (pH 7).

-

Analysis (HPLC-UV):

Acceptance Criteria:

-

pH 1.2: Expect >50% degradation within 1-4 hours (Rapid Hydrolysis).

-

pH 7.4: Expect <5% degradation over 24 hours (Kinetic Stability).

Protocol B: Oxidative Stress

Objective: Assess susceptibility of the phenol group.

Methodology:

-

Condition: 0.3% Hydrogen Peroxide (

) at Room Temperature for 4 hours. -

Control: Sample in water without peroxide.

-

Readout: Check for new peaks with longer retention times (dimers) or lower retention times (quinones/polar oxides) compared to parent.

Formulation & Stabilization Strategy[1][2][8][11]

Based on the chemical structure, the following formulation rules are mandatory for maintaining integrity.

| Parameter | Recommendation | Rationale |

| pH Window | 6.5 – 8.5 | Avoids protonation of the imidazolidine nitrogens, preventing the ring-opening cascade.[1] |

| Excipients | Avoid Acidic Fillers | Do not use citric acid, fumaric acid, or acidic grades of microcrystalline cellulose.[1] Use calcium carbonate or dibasic calcium phosphate. |

| Coating | Enteric Coating | If oral delivery is intended, the drug will degrade in the stomach (pH 1.2). An enteric coat (dissolution > pH 5.5) is required. |

| Antioxidants | Sodium Bisulfite | To protect the phenol moiety from oxidation during processing. |

Experimental Workflow Visualization

The following decision tree outlines the standard operating procedure for validating the stability of this specific chemotype.

Caption: Figure 2 outlines the workflow for stress testing, with specific focus on identifying the threshold for degradation.

References

-

Rivera, A., et al. "Synthesis of 1,3-bis[2′-hydroxy-5′-substituted-benzyl]imidazolidines."[1][2] Journal of Heterocyclic Chemistry, vol. 30, no. 4, 1993.[1] (Validates the synthesis and stability class of phenolic imidazolidines).

-

Ferreira, H., et al. "Hydrolysis of 4-imino-imidazolidin-2-ones in acid."[1] Organic & Biomolecular Chemistry, 2003.[1] (Provides kinetic models for imidazolidine ring opening).

-

World Health Organization. "Vanillin: SIDS Initial Assessment Report." IPCS INCHEM, 1996.[1] (Details the oxidative stability and degradation products of the vanillin moiety).

-

Donia, R.A., et al. "Reaction of Aldehydes with N,N'-Disubstituted Ethylenediamines."[1][2] Journal of Organic Chemistry, vol. 14, 1949.[1] (Foundational text on the reversibility of the aldehyde-diamine condensation).

Sources

"potential biological activity of substituted imidazolidine derivatives"

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Imidazolidine Derivatives

Authored by: A Senior Application Scientist

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical scaffolds that can address the multifaceted challenges of modern drug discovery. Among the myriad of heterocyclic compounds, the imidazolidine nucleus has garnered substantial attention due to its versatile chemical nature and broad spectrum of biological activities.[1][2] This five-membered saturated heterocycle, containing two nitrogen atoms, serves as a privileged scaffold in the synthesis of a diverse array of molecules with significant therapeutic potential.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of substituted imidazolidine derivatives, grounded in scientific literature and field-proven insights. We will delve into their synthesis, explore their diverse pharmacological profiles, and present key experimental protocols for their evaluation, with the goal of empowering further research and development in this exciting area.

The Imidazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazolidine core is a recurring motif in numerous natural products and biologically active molecules.[3] Its structural flexibility and the presence of two nitrogen atoms allow for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of a vast library of substituted imidazolidine derivatives with a wide range of pharmacological applications, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1][2][5] The ability of the imidazolidine scaffold to present substituents in a defined three-dimensional space facilitates its interaction with various biological macromolecules, making it a cornerstone in the design of novel therapeutic agents.

General Synthetic Strategies

The synthesis of substituted imidazolidines is well-established, with several versatile methods available to medicinal chemists. A common and straightforward approach is the condensation reaction between a 1,2-diamine (such as ethylenediamine) and an aldehyde or ketone.[3] This reaction typically proceeds under mild conditions and allows for the introduction of a wide variety of substituents at the C2 position of the imidazolidine ring.

Another prevalent method involves the [3+2] cycloaddition reaction of aziridines with imines, often catalyzed by a metal such as copper.[4][6] This approach offers a high degree of control over the stereochemistry of the resulting imidazolidine. Furthermore, multi-component reactions have emerged as an efficient strategy for the one-pot synthesis of highly substituted imidazolidines, offering advantages in terms of atom economy and procedural simplicity. The choice of synthetic route is often dictated by the desired substitution pattern and the required stereochemical outcome.

Caption: Overview of common synthetic routes to substituted imidazolidines.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted imidazolidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5][7] The structural modifications on the imidazolidine ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Antibacterial and Antifungal Efficacy

Several studies have reported the synthesis of imidazolidine derivatives with potent antibacterial and antifungal activities.[8][9][10] For instance, certain 5-oxo-imidazolidine derivatives have shown good activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Similarly, imidazolidineiminothione derivatives have displayed significant antimicrobial activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 0.49 μg/mL against certain bacterial and fungal strains.[8] The presence of specific substituents, such as halogenated phenyl rings, has been shown to enhance the antimicrobial potency.[11]

| Compound Class | Target Organism | MIC (μg/mL) | Reference |

| Imidazolidineiminothione | S. epidermidis, B. subtilis | 0.49 | [8] |

| Bis-imidazolidineiminothione | N. gonorrhoeae | 0.49 | [8] |

| Imidazolidineiminothione | A. clavatus, G. candidum | 0.78-6.25 | [11] |

| Imidazolyl Thiazolidinedione | P. aeruginosa | 0.56 | [10] |

Experimental Workflow for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel imidazolidine derivatives typically follows a standardized workflow. This involves initial screening for activity, followed by quantitative determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Caption: Proposed mechanism of action for an anticancer imidazolidinone derivative.

Antiviral Activity: Combating Viral Infections

Imidazolidinone and imidazolidine-2,4-dione derivatives have been identified as potent antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus. [12][13]These compounds often target specific viral enzymes or proteins that are essential for viral replication.

For instance, certain imidazolidinones act as inhibitors of HIV aspartic protease and also function as CCR5 co-receptor antagonists, both of which are crucial for HIV entry into host cells. [12]In the context of HCV and Dengue virus, these derivatives have been shown to inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively. [12]Furthermore, pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1, thereby inhibiting viral adsorption and/or uncoating. [12]

Neuroprotective and Other Biological Activities

Beyond their antimicrobial, anticancer, and antiviral properties, substituted imidazolidine derivatives have also shown promise in other therapeutic areas, notably as neuroprotective and anti-inflammatory agents.

Neuroprotective Effects

Imidazoline derivatives have been shown to exert neuroprotective effects in models of both focal and global ischemia. [14]Their mechanism of action is believed to involve the blockade of NMDA receptor channels in a non-competitive manner. [14]This inhibition of NMDA receptors helps to mitigate the excitotoxicity that leads to neuronal death in ischemic conditions. The activation of imidazoline I2 receptors has also been linked to neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase (MAO) and the reduction of cellular calcium overload. [15]

Caption: Proposed neuroprotective mechanisms of imidazoline derivatives.

Anti-inflammatory and Analgesic Activity

Certain substituted imidazolidine derivatives have been investigated for their anti-inflammatory and analgesic properties. [16][17]In animal models, some of these compounds have demonstrated promising anti-inflammatory and analgesic effects with a superior gastrointestinal safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. [16][17]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for two key assays commonly used to evaluate the biological activity of substituted imidazolidine derivatives.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted imidazolidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazolidine derivatives in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted imidazolidine derivatives (dissolved in a suitable solvent)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth only)

-

Bacterial/fungal inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the imidazolidine derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the prepared inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

-

MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, take an aliquot from the wells showing no visible growth and plate it onto an agar medium. The lowest concentration that results in no growth on the agar plate after incubation is the MBC or MFC.

Future Perspectives and Conclusion

The diverse biological activities of substituted imidazolidine derivatives underscore their immense potential in drug discovery and development. [1][2]The versatility of the imidazolidine scaffold allows for the generation of large and diverse chemical libraries, increasing the probability of identifying novel lead compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial for the rational design of more potent and selective imidazolidine derivatives. [18]* Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate their optimization and clinical development.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will enable the synthesis of a wider range of structurally complex imidazolidine derivatives. [3] In conclusion, substituted imidazolidine derivatives represent a rich and promising source of novel therapeutic agents with a broad spectrum of biological activities. The continued exploration of this privileged scaffold, guided by a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, holds the potential to deliver innovative solutions for a wide range of diseases.

References

-

Rupe, H., & E. Hodel. (1924). Über einige Derivate des 2,6-Dichlor-phenyl-imino-imidazolidins. Helvetica Chimica Acta, 7(1), 219-224. [Link]

-

Kaur, R., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-23. [Link]

-

Khan, M. S. Y., & Siddiqui, A. A. (2007). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of ChemTech Research, 3(2), 544-550. [Link]

-

Singh, U. P., & Bhat, H. R. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Chemistry & Biodiversity, 16(4), e1800533. [Link]

-

Kaur, H., & Narasimhan, B. (2018). A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery, 15(1), 2-15. [Link]

-

Kaur, R., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-23. [Link]

-

Muhubhupathi, G., et al. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 17(1), 1-10. [Link]

-

Mondal, S., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ChemistrySelect, 9(23), e202401016. [Link]

-

Yadav, J. S., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1269358. [Link]

-

Patel, N. B., & Patel, J. C. (2012). Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives. Prime Scholars Library, 1(1), 1-6. [Link]

-

Muhubhupathi, G., et al. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry, 17(1), 1-10. [Link]

-

Ammar, Y. A., et al. (2017). Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry, 8(1), 76-81. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, A. A. (2018). Microwave Synthesis and Antibacterial Activities of Some Imidazolidine Derivatives Containing 1,3,4-Oxadiazole Moiety. Asian Journal of Chemistry, 30(2), 345-349. [Link]

-

Jain, A. K., et al. (2014). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry, 7(2), 157-164. [Link]

-

Yadav, J. S., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1269358. [Link]

-

da Silva, A. C., et al. (2018). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. Scientific Reports, 8(1), 1-11. [Link]

-

Li, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8872. [Link]

-

Smith, A. B., et al. (2023). Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Organic & Biomolecular Chemistry, 21(23), 4843-4851. [Link]

-

da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

-

Stähle, H., & Pook, K. H. (1971). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 14(12), 1133-1137. [Link]

-

da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

-

Kaur, R., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(1), 1-23. [Link]

-

Timmermans, P. B. M. W. M., & Van Zwieten, P. A. (1977). Quantitative structure-activity relationships in centrally acting imidazolidines structurally related to clonidine. Journal of Medicinal Chemistry, 20(12), 1636-1644. [Link]

-

Marrion, N. V., et al. (2000). Imidazoline-induced neuroprotective effects result from blockade of NMDA receptor channels in neuronal cultures. British Journal of Pharmacology, 131(2), 338-346. [Link]

-

Singh, U. P., & Bhat, H. R. (2019). Imidazolidinones and Imidazolidine‐2,4‐diones as Antiviral Agents. Chemistry & Biodiversity, 16(4), e1800533. [Link]

-

Wencewicz, T. A., et al. (2013). Structure of tested derivatives of imidazolidine. Journal of Medicinal Chemistry, 56(21), 8563-8575. [Link]

-

Husain, A., et al. (2016). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(1), 104-114. [Link]

-

Ammar, Y. A., et al. (2016). New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry, 124, 910-920. [Link]

-

Husain, A., et al. (2016). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Saudi Pharmaceutical Journal, 24(1), 104-114. [Link]

-

Qiu, W. W., & Zheng, R. Y. (2006). Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine. Neuroscience Bulletin, 22(3), 187-191. [Link]

-

Swain, S., & Mohanty, S. (2021). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 26(15), 4509. [Link]

-

Al-Amiery, A. A., et al. (2022). New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Journal of Chemistry, 2022, 1-10. [Link]

-

Thurston, D. E., & Pysz, I. (2021). Imidazolidine. In Chemistry and Pharmacology of Anticancer Drugs (pp. 1-2). CRC press. [Link]

-

Smith, A. B., et al. (2023). Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Organic & Biomolecular Chemistry, 21(23), 4843-4851. [Link]

-

Popa, M., & Probata, A. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 473. [Link]

-

Khan, M. S. Y., & Chawla, G. (2003). Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 65(5), 510-513. [Link]

-

Al-Ramahi, F. A., & Al-Obaidi, A. S. (2020). IMIDAZOLIDIN DERIVATIVE A NOVEL ANTI COLORECTAL CANCER AGENT. Biochemical and Cellular Archives, 20(1), 2051-2062. [Link]

-

Sharma, D., & Narasimhan, B. (2015). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 699-712. [Link]

-

Sanna, M., et al. (2018). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Future Medicinal Chemistry, 10(13), 1575-1585. [Link]

-

Derevnina, A. O., et al. (2024). Potential pharmaceutical substances bearing an imidazolidinedione core. Chemistry of Heterocyclic Compounds, 60(6), 1-3. [Link]

-

Singh, A., & Kumar, P. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. [Link]

-

Popa, M., & Probata, A. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 30(2), 473. [Link]

-

Alsaady, Z., & Al-Masoudi, W. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Journal of Physics: Conference Series, 2701(1), 012023. [Link]

-

Pérez-Añorve, X., et al. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. Frontiers in Aging Neuroscience, 14, 878891. [Link]

-

Hill, D. (2010). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Yin, X., et al. (2025). Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2. Chemistry & Biodiversity. [Link]

-

Kumar, A., et al. (2022). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 27(19), 6549. [Link]

-

Kumar, R., et al. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. Current Organic Synthesis, 23(1), 1-20. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Imidazoline-induced neuroprotective effects result from blockade of NMDA receptor channels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Structure-activity relationship of imidazolidine derivatives related to clonidine at histamine H2-receptors in guinea-pig isolated atria - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Architectures: A Comprehensive Guide to the Theoretical and Computational Profiling of Diphenylimidazolidine Derivatives

Topic: Theoretical and Computational Studies of Diphenylimidazolidine Compounds Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

Diphenylimidazolidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-cancer (EGFR inhibition), anti-inflammatory, and antimicrobial profiles.[1] However, the conformational flexibility of the five-membered imidazolidine ring and the steric demands of bulky phenyl substituents necessitate rigorous computational profiling prior to synthesis.

This technical guide establishes a validated in-silico workflow for these compounds. It moves beyond generic protocols to address the specific electronic and steric challenges of the diphenylimidazolidine core, utilizing Density Functional Theory (DFT), Molecular Docking, and ADMET profiling.

Structural Basis and Stereochemical Challenges

The core structure, typically 1,3-diphenylimidazolidine , is synthesized often via 1,3-dipolar cycloaddition (e.g., reaction of azomethine ylides with alkenes).

The Stereochemical Bottleneck

Unlike planar aromatic systems, the imidazolidine ring adopts an envelope conformation. The placement of phenyl groups at positions 1 and 3 (or 2 and 4, depending on the derivative) creates significant steric strain.

-

Cis-Trans Isomerism: The relative orientation of the phenyl rings dictates the dipole moment and solubility.

-

Computational Directive: You cannot assume a planar starting geometry. Initial conformational searches (using molecular mechanics like MMFF94) are mandatory before DFT optimization to avoid getting trapped in local minima.

Electronic Structure Theory: The DFT Protocol

Density Functional Theory (DFT) is the gold standard for predicting the reactivity and stability of these compounds. The electronic distribution directly correlates with the compound's ability to act as a ligand in biological systems.

The Validated Level of Theory

Based on recent literature (see References), the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy for organic nitrogenous heterocycles.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][3]

-

Basis Set: 6-311++G(d,p).[3][4] The diffuse functions (++) are critical for capturing the lone pair electrons on the Nitrogen atoms of the imidazolidine ring.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO is required to mimic physiological or assay conditions.

Frontier Molecular Orbital (FMO) Analysis

The biological activity of diphenylimidazolidines is often governed by charge transfer.

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the phenyl rings and the N-heterocyclic core, acting as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Often found on electron-withdrawing substituents (e.g., -NO2, -Cl) attached to the phenyl rings.

-

Band Gap (

): A lower gap indicates a "softer" molecule with higher chemical reactivity and polarizability, often correlating with higher binding affinity in docking studies.

Computational Workflow Diagram

The following diagram outlines the logical progression from structure generation to biological prediction.

Figure 1: Standardized computational workflow for diphenylimidazolidine derivatives. Note the feedback loop at the Frequency Calculation stage to ensure true minima.

Quantitative Data: Gas Phase vs. Solvent Phase

Solvation effects significantly alter the dipole moment and energy levels of imidazolidine derivatives. Below is a representative data structure summarizing the expected shifts when moving from Gas Phase to Water (PCM model).

| Parameter | Gas Phase (B3LYP/6-311++G**) | Solvent (Water, PCM) | Causality/Interpretation |

| Total Energy (Hartree) | -850.2415 | -850.2680 | Stabilization due to solute-solvent electrostatic interactions. |

| Dipole Moment (Debye) | 2.45 | 4.12 | Significant increase; polar solvent stabilizes the charge separation in the N-heterocyclic core. |

| HOMO Energy (eV) | -5.82 | -5.95 | Solvent cage stabilizes the electron donor orbitals. |

| LUMO Energy (eV) | -1.10 | -1.25 | |

| Gap ( | 4.72 | 4.70 | Slight reduction in hardness; molecule becomes more reactive in aqueous environment. |

Note: Values are illustrative of typical 1,3-diphenylimidazolidine systems. Actual values depend on specific substituents (e.g., -NO2, -OCH3).

Molecular Docking: Targeting EGFR

Recent studies identify EGFR (Epidermal Growth Factor Receptor) as a primary target for diphenylimidazolidine derivatives, particularly those with hydantoin-like scaffolds.

Protocol Validation

-

Receptor Preparation: Retrieve PDB ID 2X08 or 1M17 (EGFR kinase domain). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

-

Grid Generation: Center the grid box on the ATP-binding site (approx. 60x60x60 points with 0.375 Å spacing).

-

Ligand Preparation: Use the DFT-optimized geometry (from Section 2). Do not use a generic 2D-to-3D conversion; the DFT-optimized geometry captures the correct ring puckering.

Interaction Mechanism

The diphenylimidazolidine core typically engages in:

-

Hydrophobic Interactions: The two phenyl rings slot into the hydrophobic pocket (Val726, Leu844).

-

Hydrogen Bonding: The imidazolidine nitrogen (or carbonyl oxygens in dione derivatives) acts as an H-bond acceptor with Met793 (hinge region).

Figure 2: Interaction map of diphenylimidazolidine within the EGFR active site.

ADMET Profiling (Drug-Likeness)

Before synthesis, candidates must be screened for pharmacokinetic viability using tools like SwissADME or ProTox-II.

Critical Parameters for Diphenylimidazolidines:

-

Lipophilicity (LogP): The two phenyl rings can push LogP > 5. Mitigation: Add polar substituents (e.g., -OH, -NH2) to the phenyl rings to maintain LogP between 2 and 5.

-

TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell membrane permeability. The imidazolidine core contributes approx 20-30 Ų; substituents determine the rest.

-

Blood-Brain Barrier (BBB): Diphenyl derivatives are often highly lipophilic and may cross the BBB. This is desirable for CNS targets but a toxicity risk for peripheral targets.

References

-

Al-Wahaibi, L.H., et al. (2025).[5] "Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities."[6] MDPI. Link

-

Karthik, C.S., et al. (2017). "Design, Synthesis, Characterization, Molecular docking and Computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives." Journal of Molecular Structure. Link

-

Anitha, K., et al. (2022). "Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on imidazole derivatives." Journal of Molecular Structure. Link

-

Mellaoui, M., et al. (2024).[4] "In silico anticancer activity of isoxazolidine and isoxazolines derivatives (Mechanistic comparison to imidazolidines)." Universidad Autónoma de Madrid. Link

-

Akkoc, S., et al. (2017).[7] "DFT Studies and Crystal Structure of Synthesized 1,3-bis(2-thiophenylmethyl)-4,5-dihydroimidazolidinium hexafluorophosphate Salt." Journal of the Turkish Chemical Society. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 3. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Literature Review: 2-Methoxyphenol (Guaiacol) Scaffolds in Advanced Synthesis

Executive Summary: The Privileged "Ortho" Scaffold

2-Methoxyphenol (Guaiacol) is more than a simple commodity chemical; it is a "privileged scaffold" in organic synthesis. Its unique substitution pattern—an electron-donating hydroxyl group ortho to a methoxy group—creates a distinct electronic landscape that governs its reactivity. For the pharmaceutical chemist, guaiacol is the gateway to expectorants (Guaifenesin), beta-blockers (Carvedilol), and flavorants (Vanillin). For the green chemist, it represents the primary monomeric output of lignin depolymerization, bridging the gap between biomass and high-value aromatics.

This guide moves beyond basic textbook definitions to explore the mechanistic causality of guaiacol transformations, focusing on industrial scalability, impurity management, and catalytic innovation.

The Electronic Landscape: Reactivity & Regioselectivity

To synthesize effectively with guaiacol, one must master its competing directing groups.

-

The Hydroxyl Group (-OH): A strong activator and ortho/para director. In basic media, the phenoxide anion (

) becomes a powerful nucleophile (Williamson Ether Synthesis). -

The Methoxy Group (-OMe): A moderate activator and ortho/para director.

-

The "Ortho-Effect": The proximity of these two groups allows for unique chelation-assisted transformations (e.g., in C-H activation) but also introduces steric bulk that can hinder substitution at the 3-position.

Key Synthetic Insight: In Electrophilic Aromatic Substitution (EAS), the para position relative to the hydroxyl group (position 4) is the most reactive site due to the synergistic directing effects of both oxygen atoms. This is why formylation (Vanillin synthesis) occurs almost exclusively at C4.

Pharmaceutical Applications: Mechanism & Process Control

Guaifenesin: The Williamson Ether Protocol

Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) is the most direct pharmaceutical application of guaiacol.

-

Mechanism:

Nucleophilic Substitution. -

The Challenge: The reaction involves the attack of the guaiacol phenoxide ion on 3-chloro-1,2-propanediol.

-

Process Control: The primary impurity risk is the formation of bis-ethers . If the stoichiometry is not controlled, the secondary alcohol in the product can react with another equivalent of the alkyl halide, or the phenoxide can attack the epoxide intermediate if generated in situ.

Carvedilol: Epoxide Ring Opening

Carvedilol, a non-selective beta-blocker, incorporates the guaiacol moiety via a "tail" synthesized from 2-(2-methoxyphenoxy)ethylamine .

-

Synthesis Route: The reaction typically involves the nucleophilic attack of the amine tail on a carbazole-derived epoxide (4-(oxiran-2-yl methoxy)-9H-carbazole).

-

Impurity Alert (The "Bis-Impurity"): A critical issue in Carvedilol synthesis is the "Bis-Impurity" (Impurity B), where the secondary amine product reacts with a second mole of the epoxide.

-

Mitigation: Use of a large excess of the amine or protection of the amine (e.g., benzyl group) followed by deprotection prevents over-alkylation.

Advanced Catalytic Transformations

Transition-Metal Catalyzed C-H Activation

Modern catalysis utilizes the coordinating ability of the methoxy and hydroxyl groups to direct C-H activation.

-

Ruthenium Catalysis: Cationic Ru-H complexes have been shown to catalyze the dehydrative C-H coupling of phenols with aldehydes.[1] The hydroxyl group acts as a directing group, facilitating ortho-alkylation via a metallacycle intermediate.

-

Regioselectivity: Unlike traditional Friedel-Crafts alkylation, which often yields mixtures, metal-catalyzed approaches can achieve high regioselectivity by anchoring the metal to the oxygen atoms of the guaiacol scaffold.

The Riedel Process (Industrial Vanillin)

While natural extraction is limited, the Riedel Process remains the gold standard for converting guaiacol to vanillin.

-

Condensation: Guaiacol + Glyoxylic acid

Vanillylmandelic acid (VMA). -

Oxidation: VMA

Vanillylglyoxylic acid. -

Decarboxylation: Acidic cleavage yields Vanillin.

Green Chemistry: Lignin Valorization

Guaiacol is the primary "G-unit" monomer derived from the depolymerization of lignin (specifically softwood lignin).

-

Reductive Catalytic Fractionation (RCF): Processing lignocellulosic biomass with hydrogen and a catalyst (e.g., Pd/C or Ru/C) stabilizes reactive intermediates, preventing repolymerization and yielding high titers of guaiacol and 4-propylguaiacol.

-

Significance: This turns guaiacol from a petrochemical derivative into a renewable bio-platform chemical.

Visualizing the Pathways

The following diagram illustrates the flow from raw material (Lignin/Petro) to high-value pharmaceutical and industrial outputs.

Figure 1: The Guaiacol Valorization Tree. Green nodes indicate bio-sources; Blue is the core scaffold; Red indicates high-value commercial outputs.

Experimental Protocol: Synthesis of Guaifenesin

Objective: Synthesis of racemic Guaifenesin via Williamson Ether Synthesis. Scale: Laboratory (10 mmol).

Safety Precautions

-

3-chloro-1,2-propanediol: Toxic by inhalation and skin absorption. Suspected carcinogen. Wear nitrile gloves and safety goggles.

-

NaOH: Corrosive.

Reagents

-

2-Methoxyphenol (Guaiacol): 1.24 g (10 mmol)

-

3-chloro-1,2-propanediol: 1.10 g (10 mmol)

-

Ethanol (95%): 20 mL

-

Sodium Hydroxide (NaOH): 0.44 g (11 mmol) dissolved in minimal water.

Step-by-Step Methodology

-

Phenoxide Formation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Guaiacol in 10 mL of ethanol.

-

Add the NaOH solution dropwise.

-

Observation: The solution may darken slightly due to phenoxide formation.

-

Heat to reflux for 15 minutes to ensure complete deprotonation.

-

-

Alkylation (The Critical Step):

-

Dissolve 3-chloro-1,2-propanediol in the remaining 10 mL of ethanol.

-